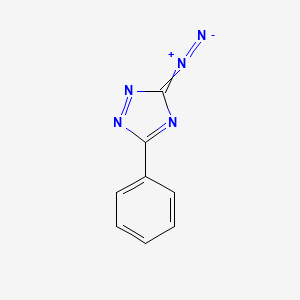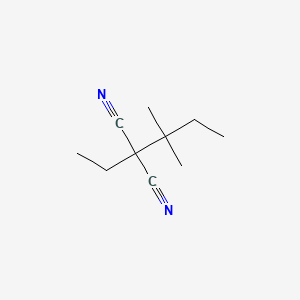
Ethyl(1,1-dimethylpropyl)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Ethyl(1,1-dimethylpropyl)malononitrile typically involves the reaction of malononitrile with an appropriate alkylating agent under basic conditions. One common method is the alkylation of malononitrile with 1,1-dimethylpropyl bromide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Ethyl(1,1-dimethylpropyl)malononitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrile groups.
Oxidation and Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Condensation Reactions: this compound can undergo condensation reactions with aldehydes and ketones to form various substituted products.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Ethyl(1,1-dimethylpropyl)malononitrile is primarily related to its ability to undergo nucleophilic substitution and condensation reactions. These reactions enable the compound to form various derivatives with different biological and chemical properties. The nitrile groups in the molecule are key functional groups that interact with nucleophiles and electrophiles, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Ethyl(1,1-dimethylpropyl)malononitrile can be compared to other malononitrile derivatives, such as:
Malononitrile (Propanedinitrile): A simpler compound with the formula CH2(CN)2.
Dimethylmalononitrile: Another derivative with two methyl groups attached to the malononitrile core.
Ethylmalononitrile: A compound with an ethyl group attached to the malononitrile core.
This compound is unique due to the presence of the 1,1-dimethylpropyl group, which imparts distinct steric and electronic properties to the molecule. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
CAS No. |
85688-95-5 |
|---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
2-ethyl-2-(2-methylbutan-2-yl)propanedinitrile |
InChI |
InChI=1S/C10H16N2/c1-5-9(3,4)10(6-2,7-11)8-12/h5-6H2,1-4H3 |
InChI Key |
PGJYGIZMFMZNAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(CC)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


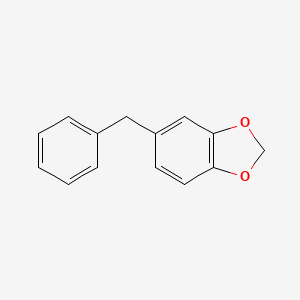
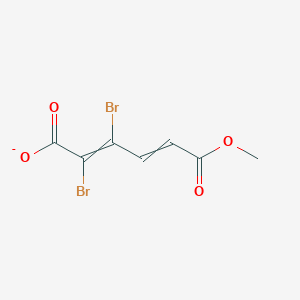
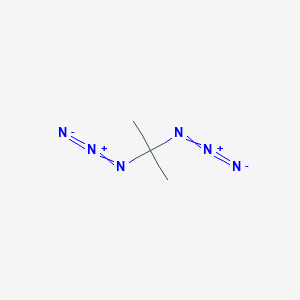
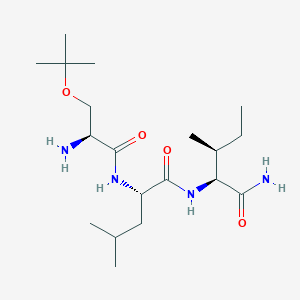

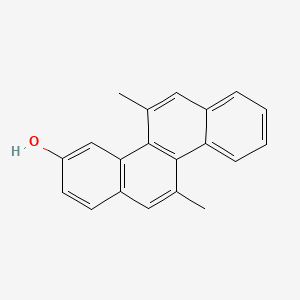
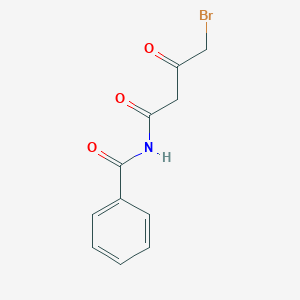
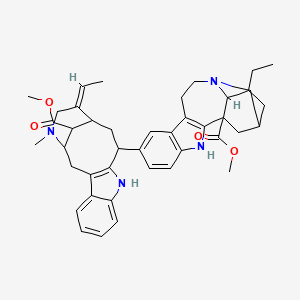
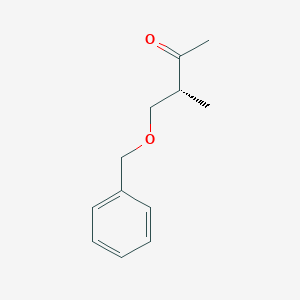
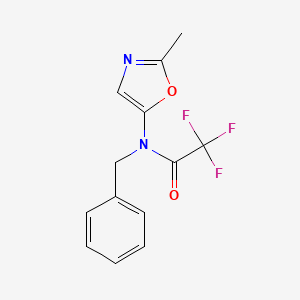
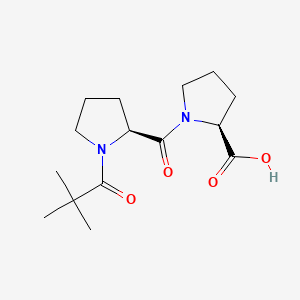
![1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14410683.png)
